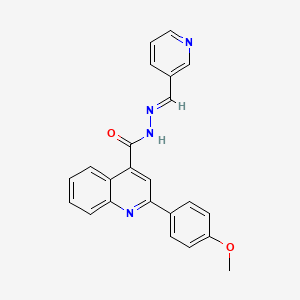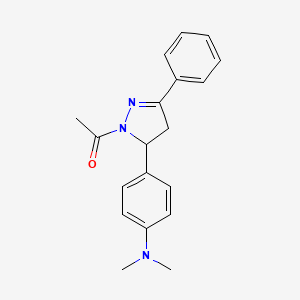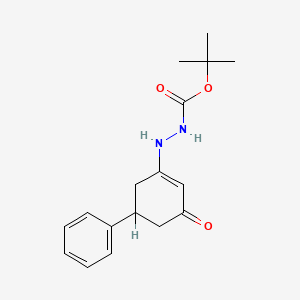![molecular formula C18H15NO6 B5239752 5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE](/img/structure/B5239752.png)
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE is a complex organic compound that features a benzodioxole core substituted with bis(5-methylfuran-2-yl)methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE typically involves the dimerization of 5-methylfurfuryl alcohol. This process can be catalyzed by solid acidic nanocatalysts such as 3-chlorpyridine phosphotungstic acid (3-ClPYPW). The reaction is carried out under mild conditions, with dichloromethane as the solvent at a temperature of 70°C for 11 hours, yielding a good amount of the desired product .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar principles as the laboratory synthesis. The use of renewable biomass derivatives and eco-friendly catalysts is emphasized to make the process sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to amines.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted furans, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan rings can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A related compound with hydroxymethyl groups instead of the bis(5-methylfuran-2-yl)methyl group.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial and research applications.
Uniqueness
5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE is unique due to its combination of a benzodioxole core with bis(5-methylfuran-2-yl)methyl and nitro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[bis(5-methylfuran-2-yl)methyl]-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-10-3-5-14(24-10)18(15-6-4-11(2)25-15)12-7-16-17(23-9-22-16)8-13(12)19(20)21/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSNILJHDDDQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-ethylphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5239678.png)
![3-CHLORO-N-CYCLOHEXYL-4-METHOXY-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5239682.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5239689.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5239696.png)
![(2Z)-2-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5239717.png)
![4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-1-BENZENESULFONATE](/img/structure/B5239721.png)
![3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5239728.png)
![(3-Chloro-1-benzothiophen-2-yl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B5239735.png)

![[4-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate](/img/structure/B5239744.png)
![ethyl 2-oxo-4-[(1-phenylethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B5239757.png)


![2-{[6-(2-methylphenoxy)hexyl]amino}ethanol](/img/structure/B5239770.png)
